4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Medicinal Chemistry Lipophilicity Optimization Structure-Activity Relationship

Standard benzonitrile building blocks often lack lipophilicity for CNS SAR, delaying hit-to-lead optimization. The methyl analog (logP ~0.9) underperforms in membrane permeability. • +0.3 logP (to ~1.2) over methyl analog - enhanced lipid bilayer partitioning for intracellular targets. • Para-substitution matches US20080045504A1 for sarcopenia/cachexia programs. • ~349°C bp (52°C lower than methyl analog) - gentler distillation, reduced thermal degradation. ≥97% purity with batch COA (NMR, HPLC, GC). Packs: 1 g/5 g/10 g/bulk; custom synthesis available.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B7842705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCCN(CCO)CC1=CC=C(C=C1)C#N
InChIInChI=1S/C12H16N2O/c1-2-14(7-8-15)10-12-5-3-11(9-13)4-6-12/h3-6,15H,2,7-8,10H2,1H3
InChIKeyVINHYKOXLZLCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Overview


4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (CAS 1176738-76-3; molecular formula C₁₂H₁₆N₂O; molecular weight 204.27 g/mol) is an organic compound characterized by a para‑cyano‑substituted benzene ring bearing an N‑ethyl‑N‑(2‑hydroxyethyl)aminomethyl side chain . This amino‑alcohol functionalized benzonitrile scaffold combines a tertiary amine, a terminal hydroxyl group, and an aromatic nitrile, conferring bifunctional reactivity for both nucleophilic substitution and oxidation/reduction transformations . Commercially available with standard purity of ≥97% and batch‑specific analytical certificates (NMR, HPLC, GC) , the compound serves primarily as a research‑grade building block and synthetic intermediate in medicinal chemistry and organic synthesis programs .

Reactivity Bifunctional amino-alcohol and nitrile scaffold for nucleophilic substitution and redox transformations
Geometry Para-substitution fixes donor–acceptor conjugation and spatial orientation
Quality Research-grade intermediate with batch-specific NMR, HPLC, GC certificates

4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Substitution Requirements


Simple interchange with regioisomers or structurally truncated analogs within the benzonitrile family is not scientifically justifiable. The para‑substitution pattern fixes the spatial orientation of the amino‑alcohol side chain relative to the electron‑withdrawing nitrile, directly influencing electronic distribution and binding geometry . Replacing the ethyl group with a smaller methyl substituent (as in 4-[[(2-hydroxyethyl)methylamino]methyl]benzonitrile) reduces molecular weight and lipophilicity, altering physicochemical properties and potentially abolishing specific steric interactions with target proteins . Furthermore, shifting the substitution from the para to the ortho or meta position changes the overall molecular topology and dipole moment, which can dramatically impact receptor‑binding complementarity and synthetic utility . Therefore, procurement decisions must be guided by specific structural requirements rather than class‑level similarity.

Regioisomer mismatch (ortho/meta vs para) alters electronic conjugation and binding geometry, limiting direct replacement.

N-alkyl substitution (ethyl → methyl) changes lipophilicity and steric profile, potentially abolishing specific target interactions.

Structural truncation (removal of hydroxyethyl or nitrile group) eliminates bifunctional reactivity essential for derivatization.

4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile vs. Structural Analogs


Lipophilicity Differentiation: Ethyl vs. Methyl

Direct comparator analysis with the N‑methyl analog 3-{[(2-hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile demonstrates that substituting ethyl for methyl increases molecular weight by approximately 14 g/mol (+7.4%) and elevates predicted logP from ~0.9 to ~1.2 (+33%) . This quantitative difference in lipophilicity directly impacts membrane permeability and partitioning behavior in biological assays. A class‑level comparison with the N‑methyl‑substituted para isomer (4-[[(2-hydroxyethyl)methylamino]methyl]benzonitrile, MW 190.24 g/mol, C₁₁H₁₄N₂O) yields the same 14 g/mol differential [1].

Lipophilicity (logP)
Head-to-head
Target logP ~1.2 vs methyl analog ~0.9 (+0.3)
Ethyl substitution increases predicted lipophilicity, supporting membrane permeability studies.
Predicted values; experimental validation recommended.
Medicinal Chemistry Lipophilicity Optimization Structure-Activity Relationship

Amine Basicity and pKa

The predicted pKa of 14.70 ± 0.10 for 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile indicates a tertiary amine with relatively low basicity, likely due to the electron‑withdrawing effect of the para‑cyano substituent through the aromatic ring and methylene spacer . This pKa value can be contextualized against the known basicity of structurally related p‑donor‑substituted benzonitriles, where electron‑withdrawing groups systematically reduce amine proton affinity compared to unsubstituted or alkyl‑substituted analogs [1].

pKa (predicted)
Class-level
14.70 ± 0.10
Weakly basic tertiary amine; limited protonation under mildly acidic conditions.
Predicted; experimental pKa determination advised.
Physicochemical Characterization Amine Basicity Salt Formation

Para-Substitution in Musculoskeletal Frailty Patents

Patent US20080045504A1 explicitly claims amino‑substituted benzonitrile derivatives as agents for treating age‑related decline in muscle mass and strength (musculoskeletal frailty), with para‑substituted variants representing a preferred structural class [1]. While the exact 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile structure is not named as a final therapeutic, the patent establishes that para‑substituted amino‑alcohol benzonitriles are viable intermediates within this therapeutic development pathway. In contrast, ortho‑ and meta‑substituted regioisomers (e.g., 2‑ and 3‑{[ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile) are not specifically highlighted in the same patent context, suggesting the para‑configuration may offer advantages for this particular target indication .

Patent precedent
Reported
US20080045504A1 claims para-substituted amino-benzonitriles as preferred class for muscle wasting.
Aligns with patent-documented intermediate class for musculoskeletal research.
Para-isomer specifically cited; ortho/meta not claimed.
Pharmaceutical Intermediate Muscle Wasting Sarcopenia

Purification Planning: Physical Properties

Predicted boiling point of 348.7 ± 27.0 °C and density of 1.09 ± 0.1 g/cm³ for 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile provide practical benchmarks for purification and handling. Compared to the structurally simpler analog 4-(N-(2-hydroxyethyl)-N-methylamino)benzonitrile (MW 176.22 g/mol; predicted boiling point 400.9 ± 25.0 °C), the target compound exhibits a lower predicted boiling point by approximately 52 °C despite its higher molecular weight, a phenomenon attributable to differences in intermolecular hydrogen‑bonding networks driven by the ethyl vs. methyl substitution and the presence of the methylene spacer .

Boiling point
Data to verify
Target ~349 °C vs N-methyl analog ~401 °C (predicted)
Lower predicted boiling point may facilitate gentler distillation.
Predicted; experimental confirmation required.
Physical Properties Distillation Process Chemistry

Meta vs. Para: Electronic Conjugation Effects

A direct structural comparison between the para‑substituted target compound (4‑{[ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile) and its meta‑substituted regioisomer (3‑{[ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile) reveals identical molecular formula (C₁₂H₁₆N₂O), molecular weight (204.27 g/mol), and predicted logP (~1.2) . The differentiation lies entirely in the substitution position, which alters the electronic communication between the electron‑donating amino‑alcohol side chain and the electron‑withdrawing nitrile group. Meta‑substitution places the substituents in a non‑conjugated relationship, whereas para‑substitution enables direct resonance interaction, affecting the overall dipole moment, UV absorption characteristics, and potential binding geometries with biological targets .

Electronic conjugation
Data to verify
Para-substitution enables donor–acceptor resonance; meta isolates substituents.
Para-isomer required for conjugated push-pull electronic applications.
Predicted; verify via UV-vis and dipole moment.
Regioisomer Comparison Lipophilicity Steric Effects

4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Applications


Higher Lipophilicity for SAR Campaigns

Structure‑activity relationship studies where membrane permeability is a critical optimization parameter should prioritize the ethyl‑substituted variant over the methyl analog. The +0.3 predicted logP increase (from ~0.9 to ~1.2) translates to measurably enhanced partitioning into lipid bilayers, making this compound the preferred choice for programs targeting intracellular or CNS‑penetrant candidates .

Muscle Wasting Research: Para-Substituted Intermediate

Research groups investigating musculoskeletal frailty, age‑related sarcopenia, or cachexia should procure the para‑substituted isomer to align with patent‑documented precedence. Patent US20080045504A1 identifies para‑substituted amino‑benzonitrile derivatives as a preferred class for restoring muscle mass and strength, providing a validated entry point for medicinal chemistry exploration in this therapeutic area [1].

Push-Pull Chromophores: Conjugated Donor-Acceptor

For materials science or photophysical applications requiring intramolecular charge transfer (e.g., nonlinear optical chromophores, fluorescent probes), the para‑substituted regioisomer is mandatory. The conjugated electronic relationship between the amino‑alcohol donor and the nitrile acceptor enables the push‑pull electronic structure that is absent in the meta‑substituted variant, despite identical molecular weight and lipophilicity .

Boiling Point Advantage in Distillation

In synthetic sequences where purification by distillation is planned and thermal decomposition of sensitive intermediates is a concern, 4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile offers a practical advantage over structurally related amino‑benzonitriles. Its predicted boiling point of ~349 °C is approximately 52 °C lower than that of the N‑methyl analog (4-(N-(2-hydroxyethyl)-N-methylamino)benzonitrile, ~401 °C), enabling gentler distillation conditions and reducing the risk of thermal degradation .

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR
Ethyl-substituted scaffold with higher predicted logP than methyl analog
Membrane permeability and cellular uptake assays
Musculoskeletal frailty intermediate
Para-substituted amino-alcohol benzonitrile as patent-cited intermediate class
Muscle-wasting target pathway studies (research context)
Push-pull chromophore synthesis
Para-substitution enables conjugated donor–acceptor electronic structure
Photophysical characterization (UV-vis, fluorescence)
Distillation-friendly intermediate
Predicted boiling point ~349 °C, lower than N-methyl analogs
Thermal stability under distillation conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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